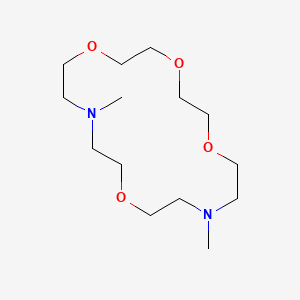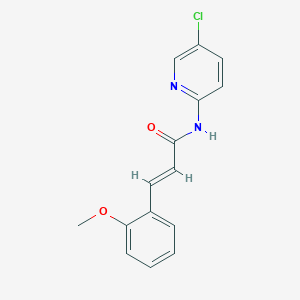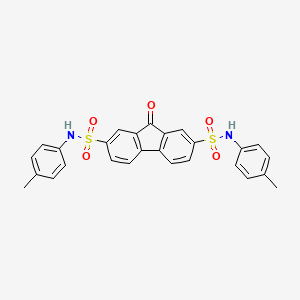![molecular formula C10H19Cl3NO4P B11710549 Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom. This compound is notable for its unique structure, which includes a trichloromethyl group and an amido group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate typically involves the reaction of diethyl phosphonate with trichloroacetimidate or acetate coupling methods. These methods are efficient and involve the transformation of the substrate hydroxyl group into an excellent leaving group, such as trichloroacetimidate or acetate, by reacting with trichloroacetonitrile or acetic anhydride . The reaction is carried out in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to facilitate the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Less chlorinated phosphonate compounds.
Substitution: Various substituted phosphonate derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphonate compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. The trichloromethyl group and the amido group play crucial roles in its binding affinity and specificity towards these molecular targets.
類似化合物との比較
Similar Compounds
- Diethyl [2,2,2-trichloro-1-(methoxycarbonyl)amino]ethylphosphonate
- Diethyl [2,2,2-trichloro-1-(2-chlorobenzoyl)amino]ethylphosphonate
- Diethyl [2,2,2-trichloro-1-(2-hydroxyethyl)amino]ethylphosphonate
Uniqueness
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate is unique due to its specific structural features, such as the presence of a 2-methylpropanamido group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H19Cl3NO4P |
|---|---|
分子量 |
354.6 g/mol |
IUPAC名 |
2-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)propanamide |
InChI |
InChI=1S/C10H19Cl3NO4P/c1-5-17-19(16,18-6-2)9(10(11,12)13)14-8(15)7(3)4/h7,9H,5-6H2,1-4H3,(H,14,15) |
InChIキー |
YYHULQFROKHYTG-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-(4-methoxyphenyl)-N-(3-methoxypropyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11710471.png)



![methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate](/img/structure/B11710487.png)

![N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11710507.png)
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11710511.png)





![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
